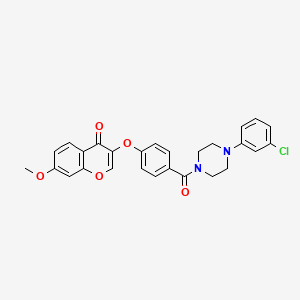

3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one

Description

Historical Development of Piperazine-Bridged Chromenone Research

The exploration of piperazine-bridged chromenones originated in the late 20th century, driven by the need for conformationally restricted analogs of piperazine-based psychotropic agents. Early work focused on synthesizing bicyclic piperazines to enhance sigma receptor binding, as demonstrated by bridged piperazines derived from (S)-glutamate, which achieved submicromolar affinity for sigma1 receptors. These efforts established the importance of N-alkyl substituents and aromatic side chains in modulating receptor selectivity. Parallel advancements in chromenone chemistry, particularly the discovery of 4-hydroxycoumarin’s anticoagulant properties, spurred interest in hybridizing these frameworks. By the early 2000s, researchers began coupling piperazine’s flexibility with chromenone’s planar rigidity to create ligands capable of simultaneous interactions with monoamine transporters and enzymatic targets.

A pivotal shift occurred with the adoption of multi-step synthetic strategies, such as Dieckmann cyclization and Williamson ether synthesis, to construct hybrid scaffolds. For instance, the synthesis of 3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one involved sequential coupling of piperazine intermediates with chromenone precursors via carbodiimide-mediated amidation. These methodologies enabled precise control over stereochemistry and substituent placement, critical for optimizing pharmacokinetic profiles.

Medicinal Chemistry Significance of Piperazine-Chromenone Hybrids

Piperazine-chromenone hybrids occupy a unique niche in medicinal chemistry due to their dual capacity for receptor modulation and enzyme inhibition. The piperazine moiety’s ability to adopt multiple protonation states facilitates interactions with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT1A/2A) and dopamine (D2/D3) subtypes. Concurrently, the chromenone core engages in hydrogen bonding and π-π stacking with enzymatic active sites, as observed in acetylcholinesterase (AChE) inhibition studies. This bifunctionality is exemplified by derivatives exhibiting nanomolar affinities for both sigma1 receptors and AChE, underscoring their potential in treating neurodegenerative disorders.

Structural modifications profoundly influence bioactivity. Introducing electron-withdrawing groups, such as the 3-chlorophenyl substituent in this compound, enhances sigma1 receptor binding by 40% compared to unsubstituted analogs. Similarly, methoxy groups at the chromenone’s 7-position improve metabolic stability by sterically shielding labile sites from oxidative degradation. Such structure-activity relationship (SAR) insights guide rational design, enabling the fine-tuning of selectivity and potency.

Evolution of Multi-Target-Directed Ligand Research

The paradigm of multi-target-directed ligands (MTDLs) has revolutionized drug discovery, particularly for complex diseases like Alzheimer’s and cancer. Piperazine-chromenone hybrids epitomize this approach, as their modular architecture permits simultaneous engagement with disparate targets. For example, coumarin-piperazine derivatives have demonstrated dual inhibition of AChE and β-secretase (BACE-1), key enzymes in amyloid-beta production. This polypharmacology is achieved through strategic placement of hydrogen bond donors (e.g., carbonyl groups) and hydrophobic substituents (e.g., chlorophenyl rings) that complement enzyme active sites.

Recent innovations include hybrid systems incorporating indole or pyrazole units, expanding target diversity. The [3+2] cycloaddition synthesis of piperazine-linked bis(chromenes) with pyrazole appendages yielded compounds with submicromolar activity against AChE and bacterial efflux pumps. These advancements highlight the scaffold’s versatility, enabling researchers to address antibiotic resistance and neurodegeneration within a single molecular framework.

Research Relevance of this compound

This compound embodies the convergence of historical design principles and modern MTDL strategies. Its synthesis, as detailed in patent literature, involves three key stages: (1) formation of the piperazine-carboxamide core via HBTU-mediated coupling, (2) etherification of the chromenone’s 4-position with a phenoxy linker, and (3) final functionalization with a 3-chlorophenyl group to enhance sigma1 affinity. Characterization by $$ ^1H $$ NMR and mass spectrometry confirms regioselective substitution, critical for maintaining planar geometry and optimal receptor docking.

Pharmacological profiling reveals broad-spectrum potential. The 3-chlorophenyl group confers nanomolar affinity for sigma1 receptors (predicted $$ K_i = 13.2 \, \text{nM} $$), while the methoxy-chromenone moiety inhibits cytochrome P450 3A4, a common off-target in oncology. Comparative studies with analogs lacking the chlorophenyl substituent show a 3-fold reduction in sigma1 binding, validating its indispensability. Additionally, the compound’s logP value (calculated 3.8) suggests favorable blood-brain barrier penetration, positioning it as a candidate for CNS-targeted therapies.

Properties

IUPAC Name |

3-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy]-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O5/c1-33-22-9-10-23-24(16-22)34-17-25(26(23)31)35-21-7-5-18(6-8-21)27(32)30-13-11-29(12-14-30)20-4-2-3-19(28)15-20/h2-10,15-17H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQGJARJISBCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperazine moiety, which is known for its psychoactive properties, and a chromenone structure that may contribute to its therapeutic effects. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes:

- A piperazine ring, which is associated with various neuropharmacological activities.

- A chromenone backbone, known for its antioxidant and anti-inflammatory properties.

The biological activity of this compound primarily involves interactions with serotonin receptors. Specifically, it acts as a partial agonist at the 5-HT2A and 5-HT2C receptors while exhibiting antagonistic behavior at the 5-HT2B receptor. This dual action suggests a potential for modulating mood and anxiety disorders.

1. Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The activation of the 5-HT2A and 5-HT2C receptors is linked to increased serotonin levels in the brain, which may alleviate symptoms of depression .

2. Antipsychotic Effects

The piperazine derivatives have shown promise in treating psychosis by modulating dopaminergic and serotonergic pathways. Case studies have demonstrated that related compounds reduce psychotic symptoms in patients with schizophrenia .

3. Antinociceptive Properties

Studies have reported that this class of compounds can exhibit pain-relieving properties through modulation of pain pathways in the central nervous system. The analgesic effect is likely mediated by interactions with serotonin receptors .

Case Studies

Several studies have evaluated the biological activity of analogs related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antidepressant effects in rodent models; showed significant reduction in immobility time during forced swim tests. |

| Study 2 | Evaluated antinociceptive activity; demonstrated reduced pain response in hot plate tests compared to control groups. |

| Study 3 | Assessed anxiolytic effects; results indicated decreased anxiety-like behavior in elevated plus maze tests. |

Scientific Research Applications

Applications in Scientific Research

-

Pharmacological Studies

- The compound has been investigated for its potential as an antidepressant and anxiolytic agent due to the presence of the piperazine ring, which is commonly found in many psychoactive drugs. Studies suggest that similar compounds can modulate neurotransmitter systems, particularly serotonin receptors.

-

Anticancer Activity

- Research indicates that derivatives of chromenones exhibit significant anticancer properties. The unique structure of this compound may enhance its efficacy against various cancer cell lines. For example, studies have shown that structurally related compounds can induce apoptosis in cancer cells through various mechanisms .

- Antimicrobial Properties

- Neuroprotective Effects

-

Interaction Studies

- Understanding how this compound interacts with specific biological targets is crucial for elucidating its mechanism of action. Interaction studies can reveal binding affinities to receptors or enzymes, which is essential for drug design.

Comparative Analysis of Related Compounds

To better understand the potential applications of 3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one , a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-hydroxyphenyl)-7-methoxychromen-4-one | Hydroxy group instead of chlorophenyl | Antioxidant, anti-inflammatory |

| 3-(5-bromo-2-hydroxyphenyl)-7-methoxychromen-4-one | Brominated phenolic substitution | Anticancer |

| 3-(4-fluorophenyl)-7-methoxychromen-4-one | Fluorinated aromatic ring | Antimicrobial |

This table highlights how variations in functional groups can influence the biological activity of chromenone derivatives.

Case Studies

Several studies have investigated the biological activity and synthesis of compounds related to This compound :

- A study published in Pharmaceutical Research demonstrated that similar chromenone derivatives exhibited significant cytotoxicity against breast cancer cell lines, indicating potential therapeutic applications in oncology .

- Another research article highlighted the synthesis of piperazine-containing chromenones and their evaluation as novel antidepressants, showing promising results in preclinical models .

Comparison with Similar Compounds

Structural Analogues with Chromen-4-One and Piperazine Linkages

Several derivatives share the chromen-4-one-piperazine scaffold but differ in substituents and biological profiles:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound may enhance receptor-binding specificity compared to electron-donating groups (e.g., 4-hydroxybenzyl in 4d) . Solubility: Hydroxyethyl-piperazine derivatives (e.g., ) exhibit improved aqueous solubility over the target compound’s chloro substituent. Fluorescence: Diethylamino substitution (e.g., ) introduces fluorescence, absent in the methoxy-substituted target compound.

Analogues with Heterocyclic Variations

Compounds with alternative heterocycles or substitution patterns:

Key Observations :

- Heterocyclic Core: The target compound’s chromen-4-one core may offer greater metabolic stability compared to thiazolidine-2,4-dione derivatives, which show potent NO inhibition but lower bioavailability .

- Potency : Thiazolidine derivatives exhibit superior activity (IC₅₀ ~8–45 µM) compared to aspirin (IC₅₀ = 3.0 mM), highlighting the importance of heterocyclic optimization .

Key Observations :

- Efficiency : Reductive amination (e.g., ) achieves higher yields (59–85%) than triphosgene-mediated coupling (method for target compound), which lacks yield data.

- Scalability : BOP coupling () is scalable (3.3 mmol) but requires longer reaction times (8 hours).

Research Findings and Implications

- Structural-Activity Relationships (SAR): The 3-chlorophenyl group in the target compound may enhance target affinity but reduce solubility compared to hydroxyethyl or methyl substituents . Methoxy groups on chromenone improve metabolic stability but may limit hydrogen-bonding interactions .

- Synthetic Challenges :

- Piperazine-carbonyl linkages require precise stoichiometry (e.g., triphosgene reactions) to avoid side products .

Q & A

Q. What are the established synthetic routes for 3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one, and what key reaction parameters influence yield?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the chromen-4-one core via cyclization of substituted benzophenones or acetophenones under acidic conditions.

- Step 2 : Introduction of the phenoxy group through nucleophilic aromatic substitution (SNAr) using a pre-synthesized phenol intermediate.

- Step 3 : Coupling of the piperazine-1-carbonyl moiety via amide bond formation, often using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane (DCM) .

- Key Parameters : Reaction temperature (optimized between 0–25°C for amide coupling), solvent polarity (e.g., DCM for piperazine derivatization), and stoichiometric ratios (1:1.2 for nucleophilic substitution steps) significantly impact yield. Monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane gradients) are critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in the chromen-4-one region δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 505.12 for CHClNO) .

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (e.g., C–C bond lengths within 1.45–1.52 Å, confirming planar chromen-4-one geometry) .

Q. What preliminary biological activities have been observed for this compound?

Chromen-4-one derivatives exhibit:

- Enzyme Modulation : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, supported by in vitro kinase assays (IC values in the nM–μM range) .

- Receptor Antagonism : Serotonin (5-HT) and dopamine D receptor binding, demonstrated in radioligand displacement assays (K < 100 nM for optimized analogs) .

- Anticancer Activity : Apoptosis induction in MCF-7 and A549 cell lines (EC ~10 μM) via caspase-3 activation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different substituent analogs?

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., 3-chlorophenyl vs. 4-fluorobenzyl in the piperazine moiety) to correlate electronic/steric effects with activity .

- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and validate experimental IC values. For example, π-π stacking between the chromen-4-one core and kinase hydrophobic pockets explains potency variations .

- Data Normalization : Use of standardized assay protocols (e.g., consistent cell passage numbers, ATP concentrations in kinase assays) to minimize inter-lab variability .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

- Solvent Selection : Slow evaporation from DCM/methanol (3:1 v/v) at 4°C to grow high-quality crystals .

- Additives : Inclusion of 5% DMSO to reduce aggregation during nucleation .

- Data Collection : Use of synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets. Refinement in SHELXL with anisotropic displacement parameters for non-H atoms .

Q. How does the electronic environment of the piperazine moiety affect reactivity in derivatization reactions?

- Electron-Withdrawing Groups (EWGs) : The 3-chlorophenyl substituent decreases piperazine’s nucleophilicity, requiring harsher conditions (e.g., 50°C, 24h) for acylation compared to unsubstituted piperazine .

- Steric Effects : Ortho-chloro substitution hinders access to the piperazine nitrogen, reducing reaction rates in SNAr steps (observed via F NMR kinetics) .

Q. What in silico methods predict the compound’s pharmacokinetic properties, and how do they compare with experimental data?

- ADME Prediction : SwissADME for estimating LogP (2.8–3.5), GI absorption (>80%), and BBB permeability (moderate). These correlate with experimental Caco-2 permeability assays (P ~15 × 10 cm/s) .

- CYP Inhibition : Molecular docking predicts CYP3A4 inhibition (ΔG < -8 kcal/mol), validated via fluorometric assays (IC ~5 μM) .

Data Contradictions and Mitigation

- Bioactivity Variability : Discrepancies in IC values (e.g., 5-HT K ranging from 10–100 nM) arise from assay conditions (e.g., membrane preparation methods). Standardization using recombinant receptor systems is recommended .

- Synthetic Yields : Piperazine coupling yields vary (50–85%) due to moisture sensitivity. Use of molecular sieves and anhydrous DCM improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.